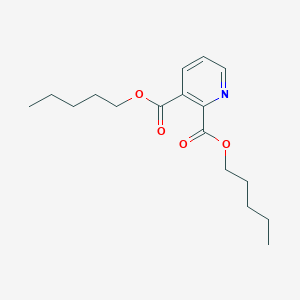![molecular formula C16H19NO3P+ B14494737 (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium CAS No. 63899-11-6](/img/structure/B14494737.png)
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of an aminophenyl group and a dimethoxyphenyl group linked through an ethyl chain to an oxophosphanium moiety
Métodos De Preparación
The synthesis of (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium typically involves multi-step organic reactions. The process begins with the preparation of the aminophenyl and dimethoxyphenyl precursors. These precursors are then linked through an ethyl chain using a series of reactions, including nucleophilic substitution and coupling reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Análisis De Reacciones Químicas
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminophenyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium involves its interaction with specific molecular targets and pathways. The aminophenyl and dimethoxyphenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The oxophosphanium group may play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium can be compared with other similar compounds, such as:
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]phosphonium: Similar structure but lacks the oxo group, which may affect its reactivity and biological activity.
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]phosphine oxide: Contains a phosphine oxide group instead of oxophosphanium, leading to different chemical properties and applications.
Propiedades
Número CAS |
63899-11-6 |
|---|---|
Fórmula molecular |
C16H19NO3P+ |
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
(3-aminophenyl)-[2-(2,5-dimethoxyphenyl)ethyl]-oxophosphanium |
InChI |
InChI=1S/C16H19NO3P/c1-19-14-6-7-16(20-2)12(10-14)8-9-21(18)15-5-3-4-13(17)11-15/h3-7,10-11H,8-9,17H2,1-2H3/q+1 |
Clave InChI |
SCXKUEUPLWXCJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CC[P+](=O)C2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



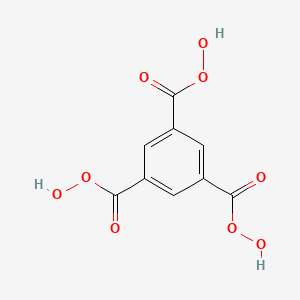
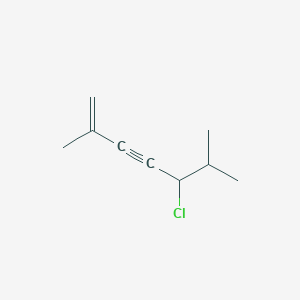
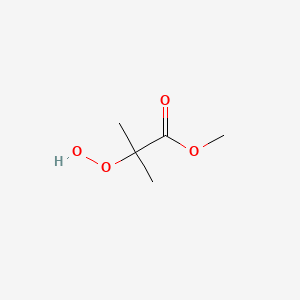
![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)



![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
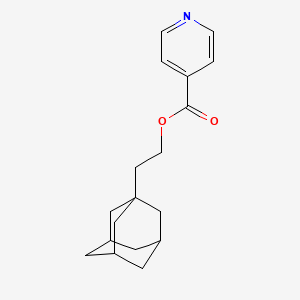
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
